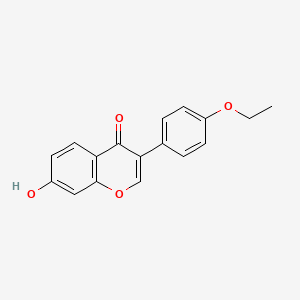

3-(4-Ethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

850474-18-9 |

|---|---|

Molecular Formula |

C17H14O4 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

3-(4-ethoxyphenyl)-7-hydroxychromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-2-20-13-6-3-11(4-7-13)15-10-21-16-9-12(18)5-8-14(16)17(15)19/h3-10,18H,2H2,1H3 |

InChI Key |

LGURYIYBCDLTGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone for constructing the chromone scaffold. This method involves reacting 2,4-dihydroxyacetophenone with 4-ethoxybenzaldehyde in the presence of a base, typically piperidine, to form a chalcone intermediate. Subsequent oxidative cyclization using hydrogen peroxide under alkaline conditions yields the chromone core. For example, heating 2,4-dihydroxyacetophenone (1.0 mmol) with 4-ethoxybenzaldehyde (1.2 mmol) and piperidine (1.2 mmol) at 100°C for 2 hours produces a chalcone, which is then cyclized to 3-(4-ethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one. This route achieves moderate yields (65–75%) but requires careful control of reaction conditions to avoid side products.

Acid-Catalyzed Cyclization

Dorofeenko’s method, as adapted in patent CN102898408A, employs triethyl orthoformate and perchloric acid to cyclize 2,4-dihydroxyacetophenone derivatives. The 7-hydroxy group is protected as a methoxy group using methyl iodide before introducing the 4-ethoxyphenyl moiety. For instance, reacting 2,4-dihydroxyacetophenone with triethyl orthoformate under perchloric acid at 20°C forms 7-methoxy-4H-benzopyran-4-one, which is then iodinated at the 3rd position using iodine and pyridine. This intermediate undergoes Suzuki-Miyaura coupling with 4-ethoxyphenylboronic acid to install the target substituent, followed by demethylation with boron tribromide to restore the 7-hydroxy group.

Catalytic Methods and Reaction Optimization

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables precise introduction of the 4-ethoxyphenyl group at the 3rd position. Starting with 3-iodo-7-methoxy-4H-benzopyran-4-one (prepared via iodination of 7-methoxychromone), palladium catalysts such as Pd(PPh₃)₄ facilitate coupling with 4-ethoxyphenylboronic acid. Optimal conditions (tetrahydrofuran, 80°C, 12 hours) yield 3-(4-ethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one with 85–90% efficiency. Subsequent demethylation using BBr₃ in dichloromethane restores the 7-hydroxy group, achieving an overall yield of 72–78%.

Base-Mediated Alkylation

Alternative routes employ K₂CO₃ or NaH to alkylate the 7-hydroxy group during intermediate stages. For example, 3-iodo-7-hydroxy-4H-benzopyran-4-one reacts with propargyl bromide in acetone under reflux to form 3-iodo-7-propargyloxy-4H-benzopyran-4-one (93% yield). While this method prioritizes functional group compatibility, it necessitates additional steps to introduce the 4-ethoxyphenyl group via Sonogashira or Heck couplings.

Purification and Characterization Techniques

Column Chromatography

Silica gel column chromatography with hexane-ethyl acetate gradients (5:10 v/v) is standard for isolating intermediates and final products. For example, crude 3-(4-ethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one is purified using this method, yielding >95% purity.

Spectroscopic Confirmation

1H-NMR (400 MHz, CDCl₃) of the final product shows distinct signals: δ 7.84 (1H, d, J=8.9 Hz, H-5), 6.58 (1H, dd, J=8.9, 2.6 Hz, H-6), 4.52 (2H, t, J=6.4 Hz, CH₂), and 3.84 (3H, s, OCH₂CH₃). ESI-MS confirms the molecular ion peak at m/z 311.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Claisen-Schmidt | Condensation, cyclization | 65–75 | Fewer steps | Moderate yields, side products |

| Suzuki-Miyaura | Iodination, coupling, demethylation | 72–78 | High regioselectivity | Multi-step, costly catalysts |

| Acid-catalyzed cyclization | Cyclization, alkylation | 70–85 | Scalable | Requires protective groups |

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(4-Ethoxyphenyl)-7-oxo-4H-chromen-4-one.

Reduction: 3-(4-Ethoxyphenyl)-7-hydroxy-4H-chroman-4-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The structural formula of 3-(4-Ethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one can be represented as follows:

- Molecular Formula: C16H16O4

- Molecular Weight: 272.29 g/mol

The compound features an ethoxy group at the 3rd position and a hydroxyl group at the 7th position, which significantly influences its solubility, bioavailability, and biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antioxidant Properties : The compound has demonstrated significant free radical scavenging ability, which is crucial for combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory therapies.

- Antitumor Activity : Preliminary research indicates its potential in inhibiting tumor growth, warranting further investigation into its mechanisms of action against cancer cells.

Applications in Scientific Research

In pharmacological studies, this compound has been evaluated for its interactions with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to diabetes and obesity.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Antioxidant Activity Study : A study demonstrated that derivatives of benzopyran compounds exhibit potent DPPH radical scavenging activity, highlighting the potential of this compound as an antioxidant agent .

- Anti-inflammatory Research : Research has indicated that flavonoids similar to this compound possess anti-inflammatory properties that could be harnessed for therapeutic purposes .

Mechanism of Action

The biological effects of 3-(4-ethoxyphenyl)-7-hydroxy-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 3

2.1.1. 7-Hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one (CAS 485-72-3)

- Structural Difference : Methoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃) at position 3.

- Physical Properties: Molecular weight: 268.26 g/mol (methoxy) vs. 282.30 g/mol (ethoxy) . The ethoxy group increases lipophilicity (logP ≈ 2.8 vs.

- Biological Implications: Methoxy derivatives are common in flavonoids like formononetin (CAS 485-72-3), which exhibit estrogenic activity. Ethoxy substitution may modulate receptor binding due to steric and electronic effects .

2.1.2. 3-(2-Fluorophenoxy)-7-hydroxy-4H-1-benzopyran-4-one (CAS 137374-74-4)

- Structural Difference: 2-Fluorophenoxy (-O-C₆H₃F) vs. 4-ethoxyphenyl (-C₆H₄-OCH₂CH₃) .

- Bioactivity : Fluorinated analogs are often designed to enhance metabolic stability and target affinity in drug discovery .

2.1.3. 7-Hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one (e.g., Biochanin A analogs)

- Structural Difference : Hydroxyl (-OH) vs. ethoxy (-OCH₂CH₃) at the para position of the phenyl ring .

- Solubility : The hydroxyl group increases water solubility but may reduce membrane permeability compared to ethoxy.

- Antioxidant Activity: Hydroxyl groups enhance radical scavenging, as seen in flavonoids like genistein .

Substituent Effects at Position 7

2.2.1. 8-β-D-Glucopyranosyl-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one

- Structural Difference: Glycosylation at position 8 introduces a glucopyranosyl moiety, increasing molecular weight (C₂₂H₂₂O₁₀, ~446.4 g/mol) and hydrophilicity .

- Pharmacokinetics : Glycosylation improves water solubility and may facilitate transport via glucose transporters, though it could reduce blood-brain barrier penetration .

2.2.2. Acetylated Derivatives (e.g., 7-(Acetyloxy)-3-(4-chlorophenyl)-4H-1-benzopyran-4-one)

Biological Activity

3-(4-Ethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one, commonly referred to as a flavonoid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- CAS Number: 850474-18-9

- Molecular Formula: C17H14O4

- Molecular Weight: 282.29 g/mol

- IUPAC Name: 3-(4-ethoxyphenyl)-7-hydroxychromen-4-one

Structural Features:

The compound features a chromenone core structure with a hydroxy group at the 7th position and an ethoxyphenyl group at the 3rd position, which enhances its solubility and bioactivity compared to similar flavonoids.

Antioxidant Activity

This compound exhibits significant antioxidant properties. The hydroxy group in its structure allows it to donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress and cellular damage. This activity is crucial in mitigating conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Activity

Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). These actions contribute to its anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. It has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. In vitro studies indicate that it can inhibit cancer cell proliferation, suggesting its potential use in cancer therapy .

The biological effects of this compound are attributed to several mechanisms:

-

Antioxidant Mechanism:

- Neutralizes free radicals.

- Reduces oxidative stress.

-

Anti-inflammatory Mechanism:

- Inhibits COX and LOX pathways.

- Decreases levels of inflammatory mediators.

-

Anticancer Mechanism:

- Induces apoptosis via caspase activation.

- Alters gene expression related to cell survival and death.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one | Structure | Antioxidant, anticancer |

| 3-(4-Hydroxyphenyl)-7-hydroxy-4H-chromen-4-one | Structure | Anti-inflammatory |

| 3-(4-Ethoxyphenyl)-7-methoxy-4H-chromen-4-one | Structure | Anticancer |

Uniqueness: The combination of both ethoxy and hydroxy groups in 3-(4-Ethoxyphenyl)-7-hydroxy-4H-chromen-4-one enhances its solubility, stability, and overall bioactivity compared to other flavonoids with different substitutions .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- In Vitro Studies:

- Animal Models:

- Mechanistic Insights:

Q & A

What are the key considerations for synthesizing 3-(4-Ethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one in a laboratory setting?

Basic Research Question

Synthesis requires multi-step protocols involving condensation, cyclization, and functional group modifications. Critical parameters include:

- Reaction Conditions : Temperature (60–120°C), pH control (acidic for cyclization), and solvent selection (e.g., ethanol or DMF) to optimize yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the target compound from byproducts .

- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of precursors (e.g., substituted benzaldehydes and hydroxylated acetophenones) .

How can researchers characterize the structural and physicochemical properties of this compound?

Basic Research Question

Use spectroscopic and computational methods:

- Spectroscopy :

- Mass Spectrometry : Monoisotopic mass (320.1048 Da) and fragmentation patterns to confirm molecular formula (C17H14O5) .

- X-ray Crystallography : Resolve crystal structure (e.g., hydrogen bonding networks) as demonstrated for analogs .

What methodologies are recommended for initial bioactivity screening?

Basic Research Question

Prioritize assays aligned with structural analogs:

- Antioxidant Activity : DPPH/ABTS radical scavenging assays at 100–500 µM concentrations, comparing to standards like ascorbic acid .

- Antifeedant Testing : Tobacco caterpillar models (500 ppm concentration), measuring % protection over 24–48 hours (e.g., 72.1% activity reported for benzopyran-4-one derivatives) .

- Cytotoxicity : MTT assays on cancer cell lines (IC50 values) with dose-response curves .

How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Advanced Research Question

Modify substituents to enhance target interactions:

- Ethoxy vs. Methoxy Groups : Replace 4-ethoxy with methoxy to improve solubility and metabolic stability .

- Hydroxyl Position : 7-hydroxy is critical for H-bonding; methylation reduces antioxidant activity .

- Substituent Effects : Bulky groups (e.g., 3-methylbut-2-enyl in analogs) increase lipophilicity and membrane permeability .

What analytical challenges arise in quantifying this compound in complex matrices?

Advanced Research Question

Address interference and sensitivity issues:

- HPLC Methods : C18 columns, mobile phase (acetonitrile/0.1% formic acid), UV detection at 255 nm .

- LC-MS/MS : Use MRM transitions (e.g., m/z 320→135) for specificity in biological samples .

- Validation : Include recovery studies (spiked samples) and LOQ determination (≤1 ng/mL) .

How should researchers resolve contradictions in bioactivity data across studies?

Advanced Research Question

Evaluate experimental variables:

- Concentration Discrepancies : Compare dose ranges; e.g., 500 ppm vs. 100 ppm in antifeedant studies .

- Assay Conditions : pH, temperature, and solvent (DMSO vs. ethanol) alter compound stability .

- Model Systems : Cell line variability (e.g., HeLa vs. MCF-7) impacts IC50 values .

What safety protocols are essential for handling this compound?

Basic Research Question

Follow OSHA and EU guidelines:

- PPE : Nitrile gloves, face shields, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols .

- Waste Disposal : Incinerate at certified facilities to avoid environmental release .

How does the compound’s stability influence experimental design?

Advanced Research Question

Optimize storage and handling:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Solvent Stability : Avoid prolonged exposure to DMSO (>72 hours) to reduce decomposition .

- Lyophilization : For long-term storage, lyophilize and confirm stability via HPLC .

What mechanistic insights can be inferred from its bioactivity profile?

Advanced Research Question

Hypothesize based on structural analogs:

- Antioxidant Mechanism : Radical scavenging via 7-hydroxy group, supported by ESR data .

- Enzyme Inhibition : Molecular docking suggests interactions with cytochrome P450 or COX-2 active sites .

- Membrane Interactions : Lipophilic substituents may disrupt microbial cell membranes .

How do structural analogs compare in terms of efficacy and applicability?

Advanced Research Question

Benchmark against key derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.